N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by functionalization at specific positions. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.
Substitution Reactions: Introducing the fluorine atom and other substituents under controlled conditions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorine atom can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
The uniqueness of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine lies in its fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-8(2)19-7-12(10(4)17-19)15-6-11-9(3)16-18(5)13(11)14/h7-8,15H,6H2,1-5H3 |
InChI Key |
FEFSKCZSVREPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C(C)C |
Origin of Product |
United States |
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